REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](Cl)=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:14][CH:13]=2)=[N:10][CH:11]=1)=[O:5])[CH3:2].C(N(CC)CC)C>C(OCC)(=O)C.[H][H].[Pd]>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[N:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:14][CH:13]=2)=[N:8][CH:7]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=C(C=C1)OCCCC)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtering off Pd/C
|
Type
|
ADDITION
|
Details
|
adding toluene (100 ml)
|
Type
|
WASH
|
Details
|
washing the resulting fluid with 2N-hydrochloric acid (50 ml)
|
Type
|
WASH
|
Details
|
washing it with water till the washing water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the toluene phase over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering off magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain white crystals
|
Type
|
CUSTOM
|
Details
|
recrystallizing the crystals from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NC(=NC1)C1=CC=C(C=C1)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |